molecular formula C11H6N2O3 B3356499 7-Nitropyrrolo[1,2-a]indol-4-one CAS No. 66940-04-3

7-Nitropyrrolo[1,2-a]indol-4-one

Cat. No.: B3356499
CAS No.: 66940-04-3
M. Wt: 214.18 g/mol
InChI Key: VYVMEEBXLCGYIJ-UHFFFAOYSA-N
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Description

7-Nitropyrrolo[1,2-a]indol-4-one is a novel fused heterocyclic compound of high interest for research and development. This chemical scaffold combines a pyrrole ring fused with an indole system, a structural motif recognized for its significant potential in various scientific fields. As an advanced building block, it is primarily intended for use in medicinal chemistry and drug discovery programs. The nitro group on the fused ring system offers a versatile handle for further synthetic elaboration, enabling the creation of diverse chemical libraries for biological screening. Fused pyrroloindole structures analogous to this compound are frequently investigated for their bioactive properties . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Specific data on the biological activity, mechanism of action, and optical properties of this compound are areas of active investigation. Researchers are encouraged to consult the scientific literature for the latest findings.

Properties

IUPAC Name

7-nitropyrrolo[1,2-a]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N2O3/c14-11-8-4-3-7(13(15)16)6-10(8)12-5-1-2-9(11)12/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVMEEBXLCGYIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C(=O)C3=C2C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20312137
Record name 7-nitropyrrolo[1,2-a]indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20312137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66940-04-3
Record name NSC250623
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250623
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-nitropyrrolo[1,2-a]indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20312137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitropyrrolo[1,2-a]indol-4-one typically involves multicomponent reactions. One common method includes the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines. Another approach is the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions often require specific conditions such as microwave irradiation to achieve the desired functionalization of the indole ring system .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes. The choice of solvents, sequence of reagent addition, and reaction conditions are carefully controlled to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 7-Nitropyrrolo[1,2-a]indol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

7-Nitropyrrolo[1,2-a]indol-4-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and cellular processes.

    Medicine: It has potential therapeutic applications due to its biological activity, including anticancer and antimicrobial properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Nitropyrrolo[1,2-a]indol-4-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects at the C7 Position

The electronic nature of C7 substituents in indol-4-ones has been systematically studied. For example:

Inference for 7-Nitro Substituent: The nitro group, a stronger electron-withdrawing substituent than cyano or methoxy, may enhance the electrophilicity of the C4 carbonyl.

Antifungal Activity

Indol-4-one derivatives with halophenyl side chains demonstrate position-dependent antifungal activity. For example:

  • N-1-substituted derivatives (7a–g) : Show moderate activity against Aspergillus fumigatus (MIC = 31.25 µg/mL) .
  • C-2-substituted derivatives (8a–g) : Exhibit enhanced activity (MIC = 8 µg/mL against Candida tropicalis), attributed to improved binding interactions from regioisomeric adjustments .

Table 1: Antifungal Activity of Selected Indol-4-one Derivatives

Compound Substituent Position MIC (µg/mL) Target Fungus Reference
7a–g N-1 31.25 Aspergillus fumigatus
8a–g C-2 8.0 Candida tropicalis

7-Nitropyrrolo[1,2-a]indol-4-one: While direct data are unavailable, the nitro group’s electron-withdrawing nature could stabilize enolate resonance (critical for antifungal activity in Series I compounds) or enhance electrophilicity for covalent interactions with fungal targets .

Aromaticity and Resonance Effects

The antifungal activity of indol-4-ones correlates with the aromaticity of the pyrrole ring, which is modulated by keto-enolate tautomerism:

  • Keto form : Reduces pyrrole aromaticity but may improve membrane permeability.
  • Enolate form: Enhances aromaticity and is linked to higher antifungal activity in Series I derivatives .

This hypothesis aligns with findings that electron-withdrawing groups enhance resonance stabilization in Series I compounds .

Structural Analogues with Modified Cores
  • CbBI (1,2,10,11-tetrahydro-9H-cyclobuta[c]benzo[e]indol-4-one) : A cyclobutane-containing analog shows comparable alkylation efficiency to CBI derivatives but with altered DNA-binding kinetics due to ring strain .
  • Pyridazino[4,5-b]indol-4-ones: These derivatives, synthesized via X-ray-validated methods, exhibit unique supramolecular interactions (e.g., hydrogen bonding) that could inform the design of 7-nitro analogs .

Table 2: Key Properties of Indol-4-one Core Modifications

Compound Class Structural Feature Biological Relevance Reference
CbBI Cyclobutane ring Enhanced alkylation selectivity
Pyridazino[4,5-b]indol-4-ones Fused pyridazine ring Supramolecular interaction potential
Dipole Moments and Reactivity

Dipole moments (Table 7 in ) vary significantly among indol-4-one derivatives:

  • Unsubstituted indol-4-one : Low dipole moment (≈3.5 D).
  • Halophenyl-substituted derivatives : Higher dipole moments (≈5.0–6.5 D), correlating with increased antifungal activity due to improved target binding .

Q & A

Basic Question: What are the established synthetic routes for 7-Nitropyrrolo[1,2-a]indol-4-one, and how can intramolecular aromatic substitution be optimized?

Methodological Answer:
The synthesis of pyrrolo[1,2-a]indol-4-one derivatives often involves intramolecular aromatic nucleophilic displacement. For example, nitro or halogen substituents on the indole ring can act as leaving groups, enabling cyclization via carboxamide or amine intermediates. A proven method involves:

Substrate Preparation : Start with a substituted indole precursor (e.g., 7-nitroindole) functionalized with a carboxamide side chain.

Cyclization : Use mild acidic or basic conditions to promote intramolecular displacement of the nitro group, forming the pyrroloindole scaffold.

Yield Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature to enhance reaction efficiency .
Key Consideration : Monitor steric and electronic effects of substituents, as bulky groups may hinder cyclization.

Advanced Question: How can computational reaction path search methods (e.g., quantum chemical calculations) accelerate the design of this compound derivatives?

Methodological Answer:
State-of-the-art computational approaches, such as those employed by ICReDD, integrate quantum chemical calculations with experimental data to predict viable reaction pathways:

  • Step 1 : Perform density functional theory (DFT) calculations to map energy barriers for key intermediates (e.g., transition states during cyclization).
  • Step 2 : Apply machine learning to identify correlations between substituent electronic properties (e.g., Hammett constants) and reaction yields.
  • Step 3 : Validate predictions via high-throughput experimentation, prioritizing conditions with <10 kcal/mol activation barriers .
    Example Workflow :
Computational StepExperimental Validation
Transition state modelingConfirm via HPLC-MS
Solvent polarity screeningTest in DCM/MeOH

Basic Question: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:
A multi-technique approach is critical:

  • NMR : 1^1H and 13^{13}C NMR to confirm regiochemistry and substituent orientation. Nitro groups induce distinct deshielding in aromatic protons.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : Resolve ambiguous structures (e.g., tautomerism) by analyzing single-crystal data .
    Pitfall Avoidance : For nitro-containing compounds, ensure sample purity to avoid misinterpretation of overlapping signals.

Advanced Question: How can researchers resolve contradictions in bioactivity data for this compound derivatives?

Methodological Answer:
Contradictions often arise from variability in assay conditions or molecular conformation. Mitigation strategies include:

  • Standardized Assays : Replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) with controlled oxygen levels and serum concentrations.
  • Conformational Analysis : Use molecular dynamics simulations to assess ligand-receptor binding modes under physiological conditions.
  • Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies .
    Case Study : Discrepancies in IC50_{50} values may stem from differing solvent systems (DMSO vs. aqueous buffer).

Basic Question: What experimental design principles should guide the synthesis of pyrroloindole analogs?

Methodological Answer:
Adopt factorial design to systematically evaluate variables:

  • Variables : Temperature (25–80°C), catalyst loading (5–20 mol%), and solvent (polar aprotic vs. protic).
  • Response Surface Methodology (RSM) : Optimize conditions using a central composite design (CCD) to maximize yield and minimize byproducts .
    Example Table :
FactorLow Level (-1)High Level (+1)
Temp.40°C80°C
Catalyst5 mol%15 mol%

Advanced Question: How can AI-driven platforms (e.g., COMSOL Multiphysics) enhance reaction scale-up for this compound?

Methodological Answer:
AI integration enables predictive modeling of reaction kinetics and mass transfer:

  • Process Simulation : Model heat and mass transfer in batch reactors using finite element analysis (FEA).
  • Parameter Optimization : Train neural networks on historical data to predict optimal stirring rates and cooling profiles.
  • Real-Time Adjustment : Implement feedback loops where inline sensors (e.g., FTIR) update simulations dynamically .
    Outcome : Reduce scale-up timelines by 30–50% while maintaining >90% yield.

Advanced Question: What strategies address mechanistic ambiguities in the nitration of pyrrolo[1,2-a]indol-4-one?

Methodological Answer:
Combine isotopic labeling and computational studies:

  • Isotopic Tracers : Use 15^{15}N-labeled HNO3_3 to track nitro group incorporation via 15^{15}N NMR.
  • Mechanistic Probes : Compare nitration rates in protic (H2_2SO4_4) vs. aprotic (Ac2_2O) media to distinguish electrophilic vs. radical pathways.
  • DFT Validation : Calculate activation energies for proposed intermediates (e.g., nitronium ion vs. NO2+_2^+ adducts) .

Basic Question: How to design an undergraduate experiment for synthesizing pyrroloindole derivatives?

Methodological Answer:
A safe, cost-effective protocol:

Reaction Setup : Cyclize 7-nitroindole-3-carboxamide in ethanol under reflux (2 h).

Characterization : Use TLC for progress monitoring and recrystallization for purification.

Assessment : Evaluate student outcomes via yield comparisons and spectral interpretation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Nitropyrrolo[1,2-a]indol-4-one
Reactant of Route 2
7-Nitropyrrolo[1,2-a]indol-4-one

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